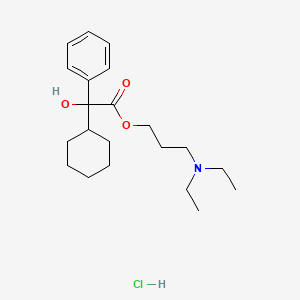
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as EFVAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 295.34 g/mol. EFVAC is synthesized using a multi-step process that involves the reaction of various chemical reagents.
科学研究应用
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to possess antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
作用机制
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized using standard laboratory techniques. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several potential future directions for research. It has been suggested that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as an antibacterial and antifungal agent. Further research is needed to fully understand the pharmacokinetic properties and mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. Additionally, studies are needed to evaluate the efficacy and safety of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide in vivo.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 4-ethylphenol in the presence of a base to form the intermediate product, 2-(4-ethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. The reaction scheme is shown below:
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-7-9-13(10-8-12)20-11-16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFGAKHHRVIONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)